molecular formula C8H6N2O2S B2838874 6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one CAS No. 680623-57-8

6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Cat. No.: B2838874
CAS No.: 680623-57-8
M. Wt: 194.21
InChI Key: JBTDYJPIFGGRNA-UHFFFAOYSA-N
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Description

6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one is a heterocyclic compound that features a furan ring and a thioxo group attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one typically involves the reaction of a furan derivative with a thiourea under acidic conditions. One common method includes the cyclization of 2-furylthiourea with an appropriate aldehyde or ketone in the presence of a strong acid catalyst . The reaction conditions often require refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one is unique due to the presence of both a thioxo group and a dihydropyrimidinone core, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-(furan-2-yl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7-4-5(9-8(13)10-7)6-2-1-3-12-6/h1-4H,(H2,9,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTDYJPIFGGRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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